molecular formula C9H13F3N2O2 B12635173 Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate

Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate

Cat. No.: B12635173
M. Wt: 238.21 g/mol
InChI Key: PBORDJDFJNKKBK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate involves several steps. One common method includes the reaction of piperidine with trifluoroacetic anhydride to form 1-(2,2,2-trifluoroacetyl)piperidine. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Mechanism of Action

The mechanism of action of Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate involves its interaction with specific molecular targets. For instance, as an inactivator of cytochrome P450 2B6, it binds to the active site of the enzyme, leading to its inhibition. This interaction affects the enzyme’s ability to metabolize substrates, thereby influencing drug metabolism and pharmacokinetics .

Comparison with Similar Compounds

Methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carbimidate can be compared with other similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific reactivity and applications in various fields.

Properties

Molecular Formula

C9H13F3N2O2

Molecular Weight

238.21 g/mol

IUPAC Name

methyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carboximidate

InChI

InChI=1S/C9H13F3N2O2/c1-16-7(13)6-2-4-14(5-3-6)8(15)9(10,11)12/h6,13H,2-5H2,1H3

InChI Key

PBORDJDFJNKKBK-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1CCN(CC1)C(=O)C(F)(F)F

Origin of Product

United States

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